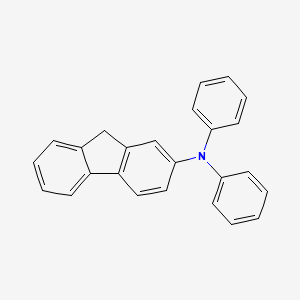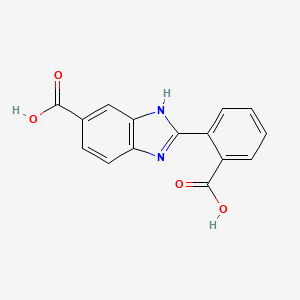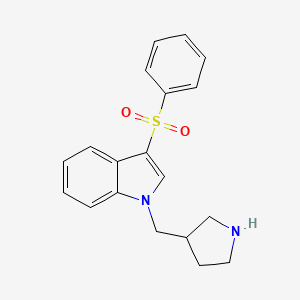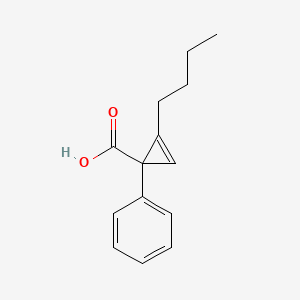
Phosphoric acid--4-benzylpiperidine (3/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido fosfórico--4-bencilpiperidina (3/2) es un compuesto que combina ácido fosfórico y 4-bencilpiperidina en una proporción estequiométrica específica. El ácido fosfórico es un ácido mineral comúnmente utilizado en diversos procesos industriales y químicos, mientras que la 4-bencilpiperidina es un derivado de piperidina conocido por sus aplicaciones en química medicinal y como químico de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido fosfórico--4-bencilpiperidina (3/2) generalmente implica la reacción del ácido fosfórico con 4-bencilpiperidina en condiciones controladas. El proceso puede incluir:
Mezcla: Combinación de ácido fosfórico y 4-bencilpiperidina en una proporción molar específica.
Calentamiento: Aplicación de calor para facilitar la reacción, a menudo a temperaturas que van desde 50 °C hasta 100 °C.
Agitación: Agitación continua para garantizar una mezcla y reacción uniformes.
Purificación: Aislamiento del producto mediante cristalización u otras técnicas de purificación.
Métodos de producción industrial
La producción industrial de ácido fosfórico--4-bencilpiperidina (3/2) puede implicar reactores a gran escala y sistemas automatizados para controlar la temperatura, la presión y la mezcla. El uso de catalizadores y métodos de purificación avanzados garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido fosfórico--4-bencilpiperidina (3/2) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.
Reducción: Reacción con agentes reductores para formar derivados reducidos.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halogenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido fosfórico, mientras que las reacciones de sustitución pueden producir varios compuestos de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido fosfórico--4-bencilpiperidina (3/2) tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y catálisis.
Biología: Estudiado por sus efectos potenciales en los sistemas biológicos y como herramienta en ensayos bioquímicos.
Medicina: Investigado por sus propiedades farmacológicas y potenciales aplicaciones terapéuticas.
Industria: Utilizado en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido fosfórico--4-bencilpiperidina (3/2) implica su interacción con objetivos y vías moleculares específicas. En los sistemas biológicos, puede actuar como un agente liberador de monoaminas, influyendo en los niveles de neurotransmisores y las vías de señalización. Los efectos del compuesto están mediados por su unión a receptores y enzimas, lo que lleva a diversas respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
4-Bencilpiperidina: Un compuesto estrechamente relacionado con características estructurales similares.
Bencilpiperazina: Otro derivado de piperidina con propiedades farmacológicas distintas.
Tetrahidroisoquinolina: Un compuesto con similitudes estructurales y diferentes actividades biológicas.
Unicidad
El ácido fosfórico--4-bencilpiperidina (3/2) es único debido a su combinación específica de ácido fosfórico y 4-bencilpiperidina, lo que da como resultado propiedades químicas y biológicas distintas. Su proporción estequiométrica específica y las interacciones resultantes lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
869199-25-7 |
|---|---|
Fórmula molecular |
C24H43N2O12P3 |
Peso molecular |
644.5 g/mol |
Nombre IUPAC |
4-benzylpiperidine;phosphoric acid |
InChI |
InChI=1S/2C12H17N.3H3O4P/c2*1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;3*1-5(2,3)4/h2*1-5,12-13H,6-10H2;3*(H3,1,2,3,4) |
Clave InChI |
PXJCDXDFYZUJIF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC=CC=C2.C1CNCCC1CC2=CC=CC=C2.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)






![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)





